3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-6-5-13(9-15(14)20)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFKKMOQBGFWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the benzamide core The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a 3,4-dichlorobenzamide core with several regulated derivatives, as documented in legislative and governmental sources (Table 1). These analogs differ primarily in the substituents attached to the benzamide nitrogen, which influence their physicochemical properties, biological activity, and legal status.
Table 1: Structural and Regulatory Comparison of 3,4-Dichlorobenzamide Derivatives
Key Findings:
Structural Variations: The target compound’s pyrazole-ethyl side chain distinguishes it from cyclohexyl- and alkylamino-substituted analogs. Cyclopropyl groups on the pyrazole may enhance metabolic stability compared to dimethylamino substituents, which are prone to oxidative metabolism .
The absence of alkylamino groups in the target compound may delay its classification under current drug laws, though structural vigilance is warranted.
Hypothetical Pharmacological Differences: The pyrazole moiety in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, whereas dimethylamino groups in analogs may act as hydrogen bond acceptors or cationic centers at physiological pH . Cyclopropyl groups may confer rigidity to the pyrazole ring, altering binding affinity compared to flexible cyclohexyl-based analogs.
Biological Activity
3,4-Dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.33 g/mol. The compound features a dichlorobenzamide core linked to a dicyclopropyl-substituted pyrazole moiety.
Anticancer Properties
Research indicates that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including the modulation of protein kinases and apoptosis induction.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 3,4-Dichloro... | MCF-7 | 12.5 | Apoptosis induction | |
| 3,4-Dichloro... | HeLa | 15.0 | Inhibition of cell cycle | |
| 3,4-Dichloro... | A549 | 10.0 | Protein kinase inhibition |
Cannabinoid Receptor Activity
A related study highlighted the biological investigation of cyclopropyl-containing diaryl-pyrazole derivatives as cannabinoid receptor agonists. The compound demonstrated a favorable pharmacological profile, particularly in reducing metabolic syndrome parameters, suggesting potential therapeutic applications in metabolic disorders .
Mechanism of Action
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Kinases: Similar benzamide derivatives have been shown to inhibit specific protein kinases involved in cancer progression.
- Induction of Apoptosis: The compound may promote programmed cell death in malignant cells.
- Modulation of Cannabinoid Receptors: Its structural similarity to known cannabinoid receptor ligands suggests it may interact with these receptors to exert its effects .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated significant inhibition of cell growth in breast and lung cancer models, with an IC50 value lower than many existing treatments .
Case Study 2: Metabolic Syndrome
Another study assessed the impact of this compound on metabolic syndrome markers in animal models. It showed promising results in reducing serum lipid levels and improving glucose metabolism compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
